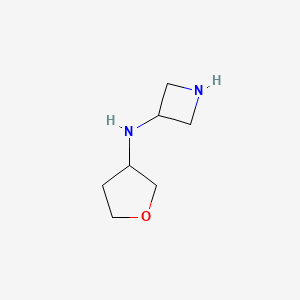![molecular formula C7H18BrNO2 B13180995 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide is a chemical compound with the molecular formula C7H18BrNO2 and a molecular weight of 228.13 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide involves several steps. One common method includes the reaction of 1-amino-2-methylpropan-2-ol with 2-methoxyethanol in the presence of hydrobromic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide can be compared with similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound shares a similar structure but lacks the methoxyethane group.
(1-Amino-2-methylpropan-2-yl)(methyl)amine: This compound has a similar backbone but includes a methyl group instead of the methoxyethane group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H18BrNO2 |
|---|---|
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)-2-methylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H17NO2.BrH/c1-7(2,6-8)10-5-4-9-3;/h4-6,8H2,1-3H3;1H |
Clé InChI |
DMSLWPLTDVUDJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)OCCOC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)

![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)

![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)

![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)



![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)

